![molecular formula C13H12Cl2N4O2 B13982231 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide CAS No. 1042434-77-4](/img/structure/B13982231.png)
2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with chlorine atoms and an amino group, linked to a benzamide moiety through a hydroxyethyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dichloropyrimidine.
Amination: The amino group is introduced to the pyrimidine ring via nucleophilic substitution, often using an amine source under controlled conditions.
Coupling with Benzamide: The final step involves coupling the aminopyrimidine intermediate with 2-hydroxyethylbenzamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzamide moiety.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine or benzamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((2,4-Dichloropyrimidin-5-yl)amino)-N-(2-hydroxyethyl)benzamide
- 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide
- 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxypropyl)benzamide
Uniqueness
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
1042434-77-4 |
|---|---|
分子式 |
C13H12Cl2N4O2 |
分子量 |
327.16 g/mol |
IUPAC名 |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H12Cl2N4O2/c14-9-7-17-13(15)19-11(9)18-10-4-2-1-3-8(10)12(21)16-5-6-20/h1-4,7,20H,5-6H2,(H,16,21)(H,17,18,19) |
InChIキー |
UKZNPEOSVYSEOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCO)NC2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
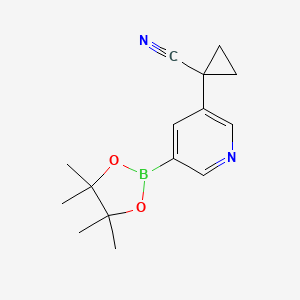
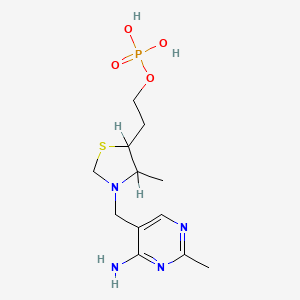
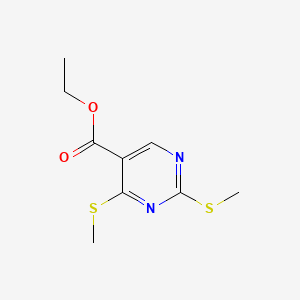
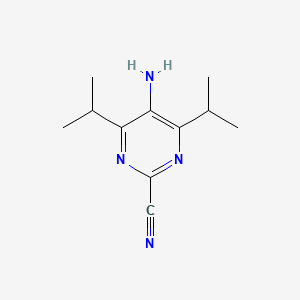




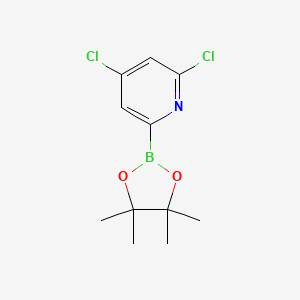
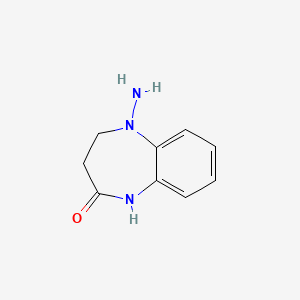

![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
